Lithium;(E)-1-cyanobut-1-en-2-olate
Description
Lithium;(E)-1-cyanobut-1-en-2-olate is an organolithium compound characterized by a conjugated enolate structure with a cyano substituent. This compound is of interest due to its dual functionality as a strong base and a nucleophile, making it valuable in organic synthesis for forming carbon-carbon bonds. The (E)-configuration of the cyanobutene moiety enhances its stability compared to (Z)-isomers, while the cyano group modulates electronic properties, influencing reactivity and selectivity in deprotonation or addition reactions .
Properties
IUPAC Name |
lithium;(E)-1-cyanobut-1-en-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO.Li/c1-2-5(7)3-4-6;/h3,7H,2H2,1H3;/q;+1/p-1/b5-3+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOBDZTWWDSZPH-WGCWOXMQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC(=CC#N)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC/C(=C\C#N)/[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6LiNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2288032-91-5 | |
| Record name | lithium 1-cyanobut-1-en-2-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;(E)-1-cyanobut-1-en-2-olate typically involves the reaction of lithium with (E)-1-cyanobut-1-en-2-ol. This reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure the purity and yield of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more sophisticated techniques such as continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification methods, such as crystallization and distillation, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium;(E)-1-cyanobut-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different lithium-containing species.
Substitution: The cyanobutene moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lithium oxides, while reduction can produce lithium hydrides. Substitution reactions can lead to a variety of substituted cyanobutene derivatives.
Scientific Research Applications
Lithium;(E)-1-cyanobut-1-en-2-olate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Lithium;(E)-1-cyanobut-1-en-2-olate exerts its effects involves its interaction with specific molecular targets. The lithium atom in the compound can interact with various enzymes and receptors, modulating their activity. The cyanobutene moiety can also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Electrochemical Behavior and Lithium Mobility
Lithium;(E)-1-cyanobut-1-en-2-olate differs significantly from inorganic lithium compounds like LiCr₃O₈, NaCr₃O₈, and KCr₃O₈ (studied in ), which exhibit high lithium insertion capacities (up to 4 Li⁺ per formula unit) at elevated temperatures. These oxides are optimized for energy storage, achieving 850–1100 Wh/kg oxide, but their performance at room temperature is less studied . In contrast, the organic nature of this compound likely limits its ionic conductivity and redox activity, making it unsuitable for conventional battery cathodes. However, its conjugated system may offer unique charge-delocalization properties, which could be explored for novel electrolyte additives or conductive polymers.
2.2 Structural and Spectroscopic Comparisons
highlights Li K-edge XANES spectra of model compounds like LiF, Li₂CO₃, and Li₂MoO₄, which exhibit distinct pre-edge features and edge energies (e.g., Li₂MoO₄ at 62.5 eV) . Inorganic salts like LiF feature ionic Li⁺–F⁻ bonding, whereas the enolate’s lithium is likely covalently bonded to the oxygen and nitrogen atoms of the cyanobutene backbone. This covalent interaction could result in a lower Li⁺ mobility compared to inorganic counterparts, aligning with its primary use in synthesis rather than ion transport.
Data Tables
Table 1: Key Properties of this compound vs. Inorganic Lithium Compounds
Table 2: Spectroscopic Features of Lithium Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
